Sodium chlorite

Food Safety Fresh Produce Sanitization Postharvest Intervention

Sodium chlorite (NaClO₂, CAS 7758-19-2) is an acid-activated antimicrobial precursor that generates chlorous acid and chlorine dioxide on demand—achieving 3–3.8 log reductions of E. coli, Salmonella, and Listeria on produce, a ~90% greater kill rate than conventional chlorine washes. Unlike sodium hypochlorite, its aqueous solutions exhibit superior long-term stability, reducing over‑formulation and inventory turnover costs. Explicit FDA authorization under 21 CFR 173.325 for poultry, red meat, and seafood processing provides regulatory clarity rarely found with generic chlorine sanitizers, making it the superior choice for processors who require auditable pathogen control and extended shelf‑life.

Molecular Formula ClHNaO2
Molecular Weight 91.45 g/mol
CAS No. 7758-19-2
Cat. No. B156985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium chlorite
CAS7758-19-2
SynonymsChlorous Acid Sodium salt;  Alcide LD;  Chloro-Clean;  Chloro-Clean (chlorite);  Dioxychlor;  Neo Silox D;  Silbrite 25;  Silbrite 80;  Sodium chlorite;  Textone
Molecular FormulaClHNaO2
Molecular Weight91.45 g/mol
Structural Identifiers
SMILESOCl=O.[Na]
InChIInChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3);
InChIKeyOEMUKJZHMHTYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in methanol
64 g/100 g water at 17 °C
Solubility in water, g/100ml at 17 °C: 39

Sodium Chlorite (CAS 7758-19-2) Technical Baseline and Procurement-Relevant Properties


Sodium chlorite (NaClO₂, CAS 7758-19-2) is an inorganic sodium salt that functions as a mild oxidizing agent in its native solid state but becomes a potent antimicrobial when acidified, generating the reactive species chlorous acid and subsequently chlorine dioxide [1]. It is commercially available as a technical-grade solid (typically 80% purity) or as aqueous solutions (25-31% w/w) and is primarily used as a precursor for on-site chlorine dioxide generation and as an antimicrobial processing aid in food and water treatment applications . Unlike hypochlorite-based sanitizers that directly release hypochlorous acid, sodium chlorite requires acid activation to unleash its full oxidative potential, a mechanistic distinction that underpins its differentiated performance profile relative to other chlorine-based disinfectants [2].

Why Sodium Chlorite Cannot Be Directly Substituted by Sodium Hypochlorite or Other Chlorine Donors


Sodium chlorite occupies a distinct niche among chlorine-based antimicrobials because its antimicrobial activity is not intrinsic to the parent salt but is triggered upon acidification to yield chlorous acid (HClO₂) and subsequently chlorine dioxide (ClO₂) [1]. This activation-dependent mechanism contrasts sharply with sodium hypochlorite (NaOCl), which releases hypochlorous acid (HOCl) directly upon dissolution [2]. Consequently, efficacy, byproduct profiles, and material compatibility differ markedly between these agents. For instance, acidified sodium chlorite (ASC) achieves comparable or superior pathogen reductions at substantially lower active chlorine equivalents than sodium hypochlorite in certain food matrices, while generating different disinfection byproduct profiles in water treatment [3]. Furthermore, sodium chlorite solutions exhibit greater long-term available chlorine stability than sodium hypochlorite formulations, a critical factor in supply chain and shelf-life considerations [4]. Simply interchanging these compounds without adjusting process parameters—concentration, pH, contact time, and activation method—will not yield equivalent antimicrobial outcomes and may introduce unintended chemical or regulatory consequences.

Sodium Chlorite (CAS 7758-19-2): Quantitative Comparative Evidence for Scientific Selection


Superior Antimicrobial Efficacy of Acidified Sodium Chlorite vs. Chlorinated Water on Leafy Greens

In a direct head-to-head comparison on fresh mixed greens inoculated with ~6 log CFU/g of E. coli O157:H7, Salmonella, and L. monocytogenes, immersion in 1,200 ppm acidified sodium chlorite (ASC) at pH 2.5 for 60-90 seconds resulted in population reductions of 3 to 3.8 log CFU/g. In contrast, the industry-standard 50 ppm chlorinated water wash (pH 6.5) achieved only 2.1 to 2.8 log CFU/g reductions under identical conditions [1]. This represents an approximate 0.9 to 1.0 log greater reduction, equivalent to roughly a 90% higher kill rate, for ASC compared to chlorinated water.

Food Safety Fresh Produce Sanitization Postharvest Intervention

Dose-Dependent Efficacy Comparison of ASC, Chlorine Dioxide, and Peroxyacetic Acid Against E. coli O157:H7 on Beef Trim

A controlled study evaluated the efficacy of three antimicrobials against E. coli O157:H7 on beef trim. At 400 ppm, acidified sodium chlorite (ASC) reduced pathogen counts by 0.87 log CFU/g immediately after treatment and an additional 0.86 log CFU/g after 4 days of refrigerated storage, totaling 1.7 log CFU/g reduction. For comparison, chlorine dioxide (CDO) at 200 ppm achieved a 0.73 log reduction initially plus 2.08 log after storage (2.8 log total), while peroxyacetic acid (PAA) at ≤400 ppm yielded ≤0.8 log reduction [1]. While CDO exhibited superior overall performance, ASC provided a statistically significant and commercially meaningful reduction at the same concentration, substantially outperforming PAA which was the least effective agent tested.

Meat Processing Pathogen Reduction Antimicrobial Intervention

Enhanced Long-Term Available Chlorine Stability of Sodium Chlorite Formulations vs. Sodium Hypochlorite

A stability study comparing sodium chlorite and sodium hypochlorite formulations stored at 30°C for 84 days demonstrated that sodium chlorite-based formulations exhibited significantly greater available chlorine stability. In certain formulation compositions, sodium chlorite showed no measurable degradability over the entire test period, whereas sodium hypochlorite formulations underwent notable degradation [1]. This differential stability is critical for industrial users who require consistent oxidizing capacity over extended storage periods.

Formulation Stability Shelf Life Quality Control

Regulatory Differentiation: FDA-Approved Use Levels for Acidified Sodium Chlorite in Poultry Processing

Under 21 CFR 173.325, the FDA explicitly authorizes acidified sodium chlorite solutions for specific antimicrobial applications in poultry processing, including carcass sprays, dips, and chiller water, at defined concentration ranges: 500-1,200 ppm for spray/dip solutions and 50-150 ppm for prechiller/chiller solutions, in combination with a GRAS acid to achieve pH 2.3-2.9 or 2.8-3.2, respectively [1]. In contrast, sodium hypochlorite is regulated under different provisions (21 CFR 172.892 for food starch modification; 21 CFR 178.1010 for sanitizing solutions) and does not share the same explicit poultry processing antimicrobial approval language. This specific regulatory pathway provides a clear procurement and compliance advantage for poultry processors seeking FDA-sanctioned antimicrobial interventions.

Regulatory Compliance Poultry Processing Food Additive

Optimal Application Scenarios for Sodium Chlorite (CAS 7758-19-2) Based on Quantitative Evidence


Fresh Produce Wash Water Replacement for Chlorine

Fresh-cut produce processors seeking to replace conventional 50-200 ppm chlorine washes with a more effective antimicrobial can utilize acidified sodium chlorite (ASC) at 1,200 ppm (pH 2.5). Evidence demonstrates that ASC achieves 3-3.8 log reductions of E. coli O157:H7, Salmonella, and Listeria monocytogenes on leafy greens, outperforming chlorinated water (2.1-2.8 log reduction) by approximately 0.9-1.0 log, representing a roughly 90% greater kill rate [3]. This translates to improved pathogen control and potentially extended shelf life, directly supporting procurement decisions where enhanced food safety outcomes justify the higher cost of sodium chlorite relative to commodity chlorine.

Poultry Processing Antimicrobial Intervention with Explicit FDA Clearance

Poultry processors can implement acidified sodium chlorite solutions as carcass sprays, dips, or chiller additives with the confidence of explicit FDA authorization under 21 CFR 173.325, which specifies permissible concentration ranges (50-1,200 ppm sodium chlorite) and pH targets (2.3-3.2) for various application points [3]. This regulatory specificity differentiates sodium chlorite from other chlorine-based sanitizers that lack parallel explicit approvals, reducing compliance burden and accelerating process validation. Procurement teams can cite this regulatory clarity as a key differentiator when selecting antimicrobial interventions for poultry processing lines.

Long-Shelf-Life Industrial Bleaching or Disinfection Formulations

Manufacturers formulating chlorine-based bleaching agents or disinfectants for applications requiring extended shelf stability should consider sodium chlorite over sodium hypochlorite. Stability testing at 30°C over 84 days revealed that sodium chlorite formulations exhibited no detectable degradation in certain compositions, while sodium hypochlorite formulations degraded measurably under identical conditions [3]. This enhanced stability reduces the need for over-formulation to compensate for active loss, lowers inventory turnover costs, and ensures consistent oxidizing capacity throughout the product lifecycle—a quantifiable advantage for industrial users and formulators where hypochlorite degradation poses reliability concerns.

Technical Documentation Hub

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